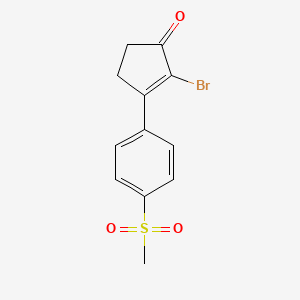
2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone is a complex organic compound characterized by its bromine and methylsulfonyl functional groups attached to a cyclopent-2-enone ring
作用机制
Mode of Action
Based on its structure, it can be inferred that the bromine atom might be involved in electrophilic aromatic substitution reactions . The methylsulfonyl group could potentially act as an electron-withdrawing group, stabilizing the highest-occupied molecular orbital (HOMO) .
Biochemical Pathways
Compounds with similar structures are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the rate of reaction involving the bromine atom might be influenced by the pH of the environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone typically involves multiple steps, starting with the formation of the cyclopent-2-enone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize yield and purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone are vast. It has been studied for its potential as a bioactive molecule in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: In the medical field, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the development of new drugs targeting diseases such as cancer and bacterial infections.
Industry: Industrially, this compound is used in the production of pesticides and other agrochemicals. Its unique chemical structure allows for the creation of compounds that are effective in protecting crops from pests and diseases.
相似化合物的比较
2-Bromo-3-(4-(methylsulfonyl)phenyl)benzene
3-(4-(Methylsulfonyl)phenyl)cyclopentanone
2-Bromo-3-(4-(methylsulfonyl)phenyl)pyridine
Uniqueness: 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone stands out due to its unique combination of functional groups and its cyclopent-2-enone core. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
2-bromo-3-(4-methylsulfonylphenyl)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3S/c1-17(15,16)9-4-2-8(3-5-9)10-6-7-11(14)12(10)13/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCKVDOJYLMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














